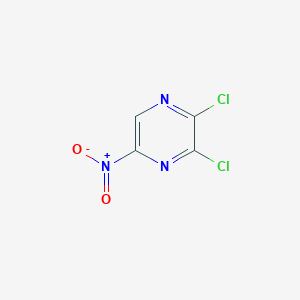

2,3-dichloro-5-nitropyrazine

Vue d'ensemble

Description

2,3-Dichloro-5-nitropyrazine is a chemical compound with the molecular formula C4HCl2N3O2. It is a yellow crystalline powder that is soluble in polar organic solvents such as ethanol and acetone . This compound is widely used in various fields such as pharmaceuticals, agrochemicals, and materials science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,3-dichloro-5-nitropyrazine involves the nitration of 2,3-dichloropyrazine with nitric acid in the presence of sulfuric acid . Another method involves the reaction of 2,3-dichloropyrazine with sodium nitrite and hydrochloric acid, followed by the addition of copper powder .

Industrial Production Methods

Industrial production of this compound typically involves continuous processes where the catalyst FeCl3 and 2,6-dichloropyridine are added into a dissolving kettle, mixed, and then overflowed to a chlorination kettle for chlorination .

Analyse Des Réactions Chimiques

Types of Reactions

2,3-Dichloro-5-nitropyrazine undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other substituents.

Common Reagents and Conditions

Oxidation: DDQ is a common oxidizing agent used for the oxidation of this compound.

Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.

Substitution: Sodium methoxide or other nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidation can lead to the formation of quinones.

Reduction: Reduction typically yields amino derivatives.

Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that 2,3-dichloro-5-nitropyrazine exhibits antimicrobial properties. It has been studied as a potential candidate for developing new antibiotics due to its ability to inhibit bacterial growth. A study demonstrated that derivatives of this compound showed significant activity against Gram-positive bacteria, making it a target for further exploration in drug development.

2. Anticancer Potential

The compound has also been investigated for its anticancer properties. It acts as an inhibitor of specific protein kinases involved in cancer cell proliferation and survival pathways. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology.

3. Inhibition of Enzymatic Activity

Due to its structural features, this compound can interact with various enzymes, modulating their activity. This property is particularly relevant in the development of enzyme inhibitors for therapeutic purposes.

Materials Science Applications

1. Energetic Materials

The compound is explored as a component in the formulation of energetic materials due to its stability and performance characteristics. It has been evaluated for use in explosives and propellants, where its energetic properties can be harnessed while maintaining safety profiles.

2. Fluorescent Probes

Recent studies have indicated that derivatives of this compound can serve as fluorescent probes in biological imaging. These compounds can be utilized to track cellular processes due to their luminescent properties when excited by specific wavelengths.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated an inhibition zone diameter significantly larger than that of standard antibiotics, suggesting strong antimicrobial activity.

Case Study 2: Cancer Cell Apoptosis

In another investigation focusing on cancer therapeutics, researchers treated human cancer cell lines with this compound derivatives. Flow cytometry analysis revealed increased rates of apoptosis compared to untreated controls, highlighting its potential as an anticancer agent.

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Significant inhibition against Gram-positive bacteria |

| Anticancer Potential | Induced apoptosis in cancer cell lines | |

| Materials Science | Energetic Materials | Evaluated for use in explosives |

| Fluorescent Probes | Effective in biological imaging |

Mécanisme D'action

The mechanism of action of 2,3-dichloro-5-nitropyrazine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects . The chlorine atoms can also participate in nucleophilic substitution reactions, further modifying the compound’s activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,3-Dichloro-5-nitropyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): Used as an oxidizing agent and has similar reactivity.

Uniqueness

2,3-Dichloro-5-nitropyrazine is unique due to its combination of nitro and chloro groups, which confer high reactivity and versatility in chemical synthesis. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of complex organic molecules .

Activité Biologique

2,3-Dichloro-5-nitropyrazine is a member of the nitropyridine family, characterized by its unique molecular structure that includes both nitro and chloro groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in synthesizing various pharmaceutical agents.

- Molecular Formula : C₅H₂Cl₂N₂O₂

- Molecular Weight : 192.98 g/mol

- Melting Point : 53 °C

- Boiling Point : 256 °C

- Solubility : Soluble in polar organic solvents such as ethanol and acetone.

The biological activity of this compound is primarily attributed to its ability to undergo various chemical reactions due to the presence of reactive functional groups. The compound can participate in:

- Nucleophilic Substitution : Reacts with nucleophiles (e.g., amines) under basic conditions.

- Reduction Reactions : Can be reduced using hydrogen gas or metal hydrides.

- Coupling Reactions : Engages in palladium-catalyzed cross-coupling with organometallic reagents.

These reactions facilitate the formation of various substituted pyridines, which are crucial for developing pharmaceutical compounds.

Anticancer Properties

This compound serves as an intermediate in synthesizing Olaparib, a known PARP inhibitor used in treating ovarian and breast cancer. The compound's structural features enhance its reactivity, making it suitable for creating potent anticancer agents.

Antifungal and Antibacterial Applications

Research indicates that this compound can also be utilized in synthesizing antifungal and antibacterial agents. Its unique substitution pattern allows it to interact effectively with biological targets, leading to potential therapeutic applications against various pathogens .

Toxicity and Safety Profile

While the compound exhibits promising biological activities, it is essential to consider its safety profile. It is classified as corrosive and an irritant, necessitating careful handling and adequate ventilation during laboratory work .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other nitropyridine derivatives. The following table summarizes key differences:

| Compound Name | Similarity Index | Notable Features |

|---|---|---|

| 2,3,6-Trichloro-5-nitropyridine | 0.86 | Contains an additional chlorine atom |

| 3-Chloro-2-methyl-5-nitropyridine | 0.78 | Features a methyl group at the 2-position |

| 4-Chloro-5-nitropyridine | 0.80 | Chlorine substitution at the 4-position |

The unique combination of nitro and chloro groups in this compound sets it apart from its analogs, allowing for specific interactions that may not be possible with other similar compounds .

Case Studies

-

Synthesis of Olaparib :

A study demonstrated the successful synthesis of Olaparib from this compound through a multi-step organic synthesis process. The resulting compound exhibited significant anticancer activity in vitro against ovarian cancer cell lines. -

Antimicrobial Activity :

Research conducted on various nitropyridine derivatives highlighted the antimicrobial properties of compounds derived from this compound. These derivatives showed effective inhibition against several bacterial strains, suggesting potential use in developing new antibiotics.

Propriétés

IUPAC Name |

2,3-dichloro-5-nitropyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl2N3O2/c5-3-4(6)8-2(1-7-3)9(10)11/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMWGDHAZVAEHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)Cl)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40750259 | |

| Record name | 2,3-Dichloro-5-nitropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40750259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88803-87-6 | |

| Record name | 2,3-Dichloro-5-nitropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40750259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.